Methyl 4-methylsalicylate

Description

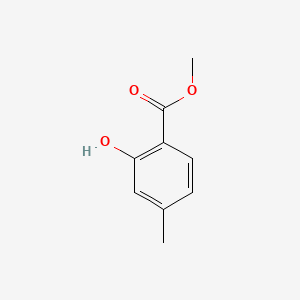

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITFCFWKYAOJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863434 | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-56-8, 63027-59-8 | |

| Record name | Benzoic acid, 2-hydroxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydroxytoluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl hydroxytoluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 4-methylsalicylate

Executive Summary

This guide provides a comprehensive technical overview of Methyl 4-methylsalicylate (M4MS), an important aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. We delve into the fundamental physicochemical and spectroscopic properties of M4MS, offering a foundation for its identification and characterization. The core of this document is a detailed exposition of its synthesis via the Fischer-Speier esterification of 4-methylsalicylic acid, including a step-by-step experimental protocol, a mechanistic explanation, and a discussion of the rationale behind procedural choices. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this compound.

Introduction

This compound (also known as Methyl 2-hydroxy-4-methylbenzoate), CAS No. 4670-56-8, is an organic ester and a derivative of salicylic acid.[1] Structurally, it is characterized by a benzene ring substituted with hydroxyl, methyl, and methyl ester functional groups. Unlike its well-known isomer, methyl salicylate (the scent of wintergreen), the 4-methyl substitution on the aromatic ring modifies its physical and chemical properties, leading to distinct applications. It is typically a low-melting solid or a colorless to pale yellow liquid with a characteristic fruity odor.[2][3]

Industrially, M4MS serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and pesticides. Its pleasant aroma also makes it a component in the fragrance and flavor industries.[2] Furthermore, emerging research points to potential antimicrobial, specifically antifungal, activity, highlighting its potential in medicinal chemistry and material science.[2] This guide aims to provide the foundational knowledge required to synthesize, purify, and characterize this versatile compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is critical for its application and synthesis. The key physicochemical and spectroscopic characteristics of this compound are summarized below.

Physicochemical Data

The physical properties of M4MS are essential for handling, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 4670-56-8 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.176 g/mol | [1] |

| Appearance | Low melting solid; Pale brown to light yellow | [3] |

| Odor | Pleasant, fruity | [2] |

| Melting Point | 27-28 °C (80.6-82.4 °F) | [1][3][4] |

| Boiling Point | 242 °C (467.6 °F) | [3][4] |

| Density | 1.147 g/mL | [1][4] |

| Solubility | Soluble in organic solvents (ethanol, ether); limited in water | [2] |

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and purity assessment of synthesized M4MS. While comprehensive public data is limited, the expected spectral characteristics are based on its structure and data from analogous compounds like methyl salicylate.[5][6]

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons (typically 3H), the phenolic hydroxyl proton (1H, broad singlet), the ester methyl group (3H, singlet), and the ring methyl group (3H, singlet). |

| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons (including quaternary carbons), and the two distinct methyl carbons. |

| FT-IR (cm⁻¹) | A broad absorption band for the O-H stretch (phenolic), a sharp, strong peak for the C=O stretch (ester), C-O stretching bands, and peaks corresponding to aromatic C-H and C=C bonds. |

| Mass Spec. (MS) | A molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

The most direct and common method for preparing M4MS is the Fischer-Speier esterification . This acid-catalyzed reaction involves the condensation of a carboxylic acid (4-methylsalicylic acid) and an alcohol (methanol).[7]

Reaction Principle and Mechanism

Fischer esterification is a reversible, equilibrium-driven process.[8] The mechanism proceeds via several key steps:

-

Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of 4-methylsalicylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The intermediate loses a molecule of water, and the carbonyl double bond is reformed.

-

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another methanol molecule) to regenerate the acid catalyst and yield the final product, this compound.

To ensure a high yield, the equilibrium must be shifted toward the products. This is achieved by applying Le Châtelier's principle, typically by using a large excess of one reactant (methanol, which can also serve as the solvent) or by removing water as it is formed.[8]

Experimental Protocol: Fischer-Speier Esterification

This protocol details a laboratory-scale synthesis of this compound.

Materials:

-

4-Methylsalicylic acid (CAS 50-85-1)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of 4-methylsalicylic acid. Add 30 mL of anhydrous methanol and stir until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath to control the initial exothermic reaction. While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise.

-

Reflux: Remove the ice bath and attach a reflux condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle and continue stirring. Maintain reflux for 2-3 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 50 mL of cold water.

-

Extraction: Extract the aqueous mixture with 3 x 30 mL portions of dichloromethane.[10] Combine the organic layers in the separatory funnel. The M4MS product will be in the organic phase.

-

Neutralization Wash: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution.[11] Swirl gently at first, venting the separatory funnel frequently to release the CO₂ gas that evolves from the neutralization of residual acid. Continue washing until no more gas is evolved. This step is critical to remove both the sulfuric acid catalyst and any unreacted 4-methylsalicylic acid.

-

Brine Wash: Wash the organic layer with 30 mL of saturated brine solution. This helps to break any emulsions and remove the bulk of the dissolved water from the organic phase.

-

Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to dry the solution.[8] Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.

-

Isolation: Decant or filter the dried solution to remove the drying agent. Remove the solvent (dichloromethane) using a rotary evaporator or by simple distillation to yield the crude this compound as an oily liquid or low-melting solid. Further purification can be achieved by vacuum distillation if required.

Workflow Visualization

The following diagram illustrates the synthesis and purification workflow for this compound.

Safety and Handling

Proper safety precautions are mandatory when handling the reagents and products involved in this synthesis.

-

4-Methylsalicylic Acid (Precursor): This compound is a skin, eye, and respiratory tract irritant.[12][13] Handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[14][15] Avoid generating dust.[12]

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It can cause severe burns. Always add acid to the solvent (methanol) slowly and with cooling, never the other way around.

-

Methanol and Dichloromethane: Both are volatile and flammable organic solvents. Methanol is toxic if ingested, inhaled, or absorbed through the skin. Dichloromethane is a suspected carcinogen. All handling must be done in a fume hood.

-

This compound (Product): Assumed to be hazardous.[3] Avoid contact with skin and eyes. Standard chemical handling precautions should be observed.

Applications

This compound is a compound with both established and potential uses across various sectors:

-

Flavors and Fragrances: Its pleasant, fruity aroma allows for its use as a fragrance component in perfumes and cosmetics and as a flavoring agent.[2]

-

Chemical Synthesis: It serves as a key starting material or intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

-

Potential Biological Activity: As a salicylate derivative, M4MS is a subject of research for its potential anti-inflammatory and analgesic properties, similar to other salicylates.[16][17] Research also indicates it possesses antifungal properties, making it a candidate for development as an antimicrobial agent.

Conclusion

This compound is a significant aromatic ester with diverse applications. Its synthesis is readily achievable through the classic Fischer-Speier esterification, a fundamental and illustrative reaction in organic chemistry. A disciplined approach to the experimental protocol, particularly in managing the reaction equilibrium and executing the purification sequence, allows for the efficient production of a high-purity product. As research continues to uncover new biological activities, the importance of understanding the synthesis and properties of M4MS will undoubtedly grow, particularly for professionals in the fields of medicinal chemistry and drug development.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. CAS 4670-56-8: Benzoic acid, 2-hydroxy-4-methyl-, methyl e… [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. 4670-56-8 | CAS DataBase [m.chemicalbook.com]

- 5. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. reddit.com [reddit.com]

- 11. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Methyl 4-methylsalicylate: Elucidating Structure Through NMR, IR, and MS Analysis

Introduction

Methyl 4-methylsalicylate (C₉H₁₀O₃, PubChem CID: 78400) is a key aromatic ester with applications in fragrances, flavorings, and as a precursor in the synthesis of more complex pharmaceutical agents.[1][2] Accurate and unambiguous structural confirmation is paramount for its use in research and development, ensuring purity, quality, and consistency. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule.

This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical, field-proven understanding of how to acquire, interpret, and validate the spectroscopic signature of this compound. We will explore the causality behind the observed spectral features, grounding our interpretations in the fundamental principles of chemical structure and spectroscopy.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, a clear understanding of the molecule's structure and the distinct chemical environments of its atoms is essential.

Caption: IUPAC numbering and key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift of each proton is highly sensitive to its local electronic environment, influenced by the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups and the electron-withdrawing nature of the methyl ester (-COOCH₃) group.[3]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and provides a reference point for the chemical shifts.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Data Summary

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 10.8 | Singlet | - | 1H | Ar-OH |

| b | 7.68 | Doublet | 8.0 | 1H | Ar-H 6 |

| c | 6.75 | Doublet | 8.0 | 1H | Ar-H 5 |

| d | 6.70 | Singlet | - | 1H | Ar-H 3 |

| e | 3.90 | Singlet | - | 3H | -COOCH ₃ |

| f | 2.45 | Singlet | - | 3H | Ar-CH ₃ |

Data is representative and may vary slightly based on solvent and instrument.

Expert Interpretation of the ¹H NMR Spectrum

-

Hydroxyl Proton (Signal a, ~10.8 ppm): The significant downfield shift is a hallmark of a phenolic hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the ester group. This deshielding effect locks the proton in place, resulting in a sharp singlet.

-

Aromatic Protons (Signals b, c, d, 6.70-7.68 ppm): The protons on the aromatic ring appear in the characteristic region of 6.5-8.0 ppm.[4][5]

-

H6 (Signal b, ~7.68 ppm): This proton is ortho to the strongly electron-withdrawing ester group, causing it to be the most deshielded (furthest downfield) of the aromatic protons. It appears as a doublet due to coupling with its only neighbor, H5.

-

H5 (Signal c, ~6.75 ppm): This proton is meta to the ester and ortho to the electron-donating methyl group. It is coupled to H6, resulting in a doublet.

-

H3 (Signal d, ~6.70 ppm): This proton is ortho to the electron-donating hydroxyl group and meta to the methyl group. Its upfield shift relative to other aromatic protons is expected. It appears as a singlet because it has no adjacent proton neighbors (4-bond coupling is typically not resolved).

-

-

Ester Methyl Protons (Signal e, ~3.90 ppm): The protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen, appearing as a singlet around 3.90 ppm.

-

Aromatic Methyl Protons (Signal f, ~2.45 ppm): The protons of the methyl group directly attached to the aromatic ring resonate in the typical benzylic region (2.0-3.0 ppm) as a sharp singlet.[4][5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon atom.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to ¹H NMR, but with modified acquisition parameters to account for the lower sensitivity and longer relaxation times of the ¹³C nucleus. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| 170.5 | C =O (Ester) | C |

| 161.0 | C 2-OH | C |

| 145.0 | C 4-CH₃ | C |

| 130.5 | C 6 | CH |

| 118.0 | C 5 | CH |

| 116.5 | C 3 | CH |

| 110.0 | C 1-COOCH₃ | C |

| 52.0 | -COOC H₃ | CH₃ |

| 22.0 | Ar-C H₃ | CH₃ |

Data is representative and sourced from spectral databases like the Spectral Database for Organic Compounds (SDBS).[6][7][8]

Expert Interpretation of the ¹³C NMR Spectrum

The ¹³C spectrum confirms the presence of 9 distinct carbon atoms, as expected.

-

Carbonyl Carbon (~170.5 ppm): The ester carbonyl carbon is the most deshielded, appearing significantly downfield as is characteristic for this functional group.

-

Aromatic Carbons (110.0-161.0 ppm): Aromatic carbons typically resonate between 110-160 ppm.[9]

-

C2 (~161.0 ppm): The carbon bearing the hydroxyl group is highly deshielded due to the direct attachment of the electronegative oxygen atom.

-

C4 (~145.0 ppm): The carbon attached to the methyl group is also significantly deshielded.

-

C1 (~110.0 ppm): The carbon bearing the ester group (the ipso-carbon) is observed at the most upfield position for the substituted aromatic carbons.

-

The protonated aromatic carbons (C3, C5, C6) can be assigned based on substituent effects, though 2D NMR techniques like HSQC/HMBC would be required for unambiguous assignment.[10][11]

-

-

Aliphatic Carbons (22.0-52.0 ppm):

-

Ester Methyl Carbon (~52.0 ppm): This carbon is deshielded by the attached oxygen atom.

-

Aromatic Methyl Carbon (~22.0 ppm): This carbon appears in the typical upfield region for an alkyl group attached to an aromatic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two salt (NaCl or KBr) plates to create a thin film. Alternatively, the sample can be dissolved in a suitable solvent like CCl₄.

-

Background Scan: An initial scan of the empty spectrometer (or the salt plates/solvent) is performed to obtain a background spectrum.

-

Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3180 (broad) | Strong | O-H Stretch | Phenolic -OH (H-bonded) |

| 2955 | Medium | C-H Stretch | sp³ C-H (Methyl groups) |

| 1680 | Strong, Sharp | C=O Stretch | Ester Carbonyl (Conjugated & H-bonded) |

| 1615, 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 | Strong | C-O Stretch | Ester (Aryl-O) |

| 1150 | Strong | C-O Stretch | Ester (O-Alkyl) |

Data is representative. Refer to IR correlation charts for ranges.[12][13][14]

Expert Interpretation of the IR Spectrum

-

O-H Stretch (~3180 cm⁻¹): The presence of a strong, broad absorption band centered around 3180 cm⁻¹ is definitive evidence of a hydroxyl group.[15] Its broadness and lower-than-usual frequency (typically ~3300 cm⁻¹) confirm the intramolecular hydrogen bonding to the ester carbonyl, which weakens the O-H bond.

-

C=O Stretch (~1680 cm⁻¹): A very strong, sharp peak at 1680 cm⁻¹ is characteristic of an ester carbonyl group.[15] The frequency is lower than that of a typical saturated ester (~1740 cm⁻¹) due to two effects: conjugation with the aromatic ring and the aforementioned intramolecular hydrogen bonding, both of which decrease the double-bond character of the C=O bond.

-

Aromatic C=C Stretches (~1615, 1580 cm⁻¹): Multiple sharp peaks in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[16]

-

C-O Stretches (~1250, 1150 cm⁻¹): The "fingerprint region" below 1500 cm⁻¹ contains strong absorptions corresponding to the C-O stretching vibrations of the ester group, providing further confirmation of this functionality.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In its common Electron Ionization (EI) form, it also yields a characteristic fragmentation pattern that serves as a molecular fingerprint and aids in structural elucidation.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is a high-energy radical cation that undergoes fragmentation into smaller, more stable charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

MS Data Summary (EI)

| m/z | Relative Intensity (%) | Assignment |

| 166 | 45 | [M]⁺• (Molecular Ion) |

| 135 | 100 | [M - OCH₃]⁺ |

| 107 | 30 | [M - COOCH₃]⁺ |

Data is representative. Fragmentation patterns are key identifiers.[17][18][19]

Expert Interpretation of the Mass Spectrum

The mass spectrum provides clear evidence for the molecular weight and key structural features of this compound.

Caption: Primary fragmentation pathways of this compound in EI-MS.

-

Molecular Ion Peak ([M]⁺•, m/z 166): The peak at m/z 166 corresponds to the molecular weight of the parent compound (C₉H₁₀O₃), confirming its elemental formula. Its presence, even if not the base peak, is crucial for determining the molecular weight.

-

Base Peak (m/z 135): The most intense peak in the spectrum (the base peak) is at m/z 135. This corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a classic α-cleavage fragmentation pathway for methyl esters, resulting in a stable acylium ion.[17][20]

-

Fragment Peak (m/z 107): The peak at m/z 107 results from the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), leaving a methylphenol cation. This fragmentation further supports the presence of the ester and substituted aromatic ring.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a self-validating and unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework and the electronic effects of the substituents. IR spectroscopy confirms the presence of the key hydroxyl, ester, and aromatic functional groups, with intramolecular hydrogen bonding being a defining feature. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern characteristic of a methyl ester. This comprehensive spectroscopic profile serves as a reliable fingerprint for identity and purity assessment in any research or commercial setting.

References

- 1. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. brainly.com [brainly.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 18. tutorchase.com [tutorchase.com]

- 19. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Esters [chemistrynotmystery.com]

- 20. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-methylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylsalicylate, with the IUPAC name methyl 2-hydroxy-4-methylbenzoate, is an aromatic ester that belongs to the salicylate family. Its structure is characterized by a benzene ring substituted with hydroxyl, methyl, and methyl ester functional groups. As a derivative of salicylic acid, it holds potential for investigation in various fields, particularly in medicinal chemistry and drug development, owing to the well-documented biological activities of salicylates.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with protocols for its synthesis and analysis, to support researchers in their scientific endeavors.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided in the table below. It is important to distinguish this compound from its more common isomer, methyl salicylate (methyl 2-hydroxybenzoate).

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-hydroxy-4-methylbenzoate | [3] |

| Synonyms | This compound, 4-Methylsalicylic acid methyl ester | [3] |

| CAS Number | 4670-56-8 | [3] |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| Boiling Point | 242 °C | [3] |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents and basic water[4]; likely very slightly soluble in water, similar to other salicylates.[5][6] |

Chemical Synthesis: Fischer-Speier Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of its carboxylic acid precursor, 4-methylsalicylic acid, with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[7][8] The excess methanol serves as both a reactant and a solvent, driving the equilibrium towards the formation of the ester.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of 4-methylsalicylic acid by the acid catalyst increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Caption: Fischer-Speier esterification of 4-methylsalicylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylsalicylic acid in an excess of methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol% relative to the carboxylic acid).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up:

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.[7]

-

Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following signals:

-

A singlet for the methyl protons of the ester group (-COOCH₃).

-

A singlet for the methyl protons on the aromatic ring (-CH₃).

-

Signals in the aromatic region corresponding to the three protons on the benzene ring.

-

A singlet for the phenolic hydroxyl proton (-OH), which is typically broad and may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. Key expected signals include:

-

A signal for the carbonyl carbon of the ester group.

-

A signal for the methyl carbon of the ester group.

-

A signal for the methyl carbon attached to the aromatic ring.

-

Signals for the six carbons of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The expected characteristic absorption bands for this compound include:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

C-H stretching bands for the aromatic and methyl groups.

-

A strong C=O stretching band for the ester carbonyl group.

-

C=C stretching bands for the aromatic ring.

-

C-O stretching bands for the ester and phenol groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (166.17 g/mol ).

Chemical Reactivity and Stability

This compound, as a substituted salicylate, is expected to exhibit reactivity characteristic of its functional groups: the phenol, the ester, and the aromatic ring.

-

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a base. It can also undergo etherification or esterification reactions.

-

Ester Group: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-methylsalicylic acid and methanol.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl, methyl, and ester substituents will influence the position of substitution.

The compound should be stored in a cool, dry place away from strong oxidizing agents and strong bases.[5]

Analytical Methodologies

For the qualitative and quantitative analysis of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be readily developed for the analysis of this compound.

Caption: General workflow for HPLC analysis.

Illustrative HPLC Method Parameters (to be optimized):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water, with a small amount of acid (e.g., acetic acid or phosphoric acid) to ensure good peak shape.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[10]

Illustrative GC-MS Method Parameters (to be optimized):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Oven Temperature Program: A temperature gradient to ensure good separation from other components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural similarity to methyl salicylate suggests potential as a topical analgesic and anti-inflammatory agent.[1][11] Salicylates are known to exert their therapeutic effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. Furthermore, as a chemical intermediate, this compound can serve as a building block for the synthesis of more complex and novel pharmaceutical compounds.[2]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. krishnachemicals.in [krishnachemicals.in]

- 4. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 5. usbio.net [usbio.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 4-Methylsalicylic acid(50-85-1) 13C NMR spectrum [chemicalbook.com]

- 10. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of Methyl 4-Methylsalicylate: A Technical Guide for Scientific Exploration

An in-depth exploration of the natural occurrence and biosynthetic pathways of methyl 4-methylsalicylate, offering a guide for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction: Unveiling a Rare Natural Ester

This compound is an aromatic ester that, despite its structural similarity to the well-studied plant signaling molecule methyl salicylate, remains a comparatively enigmatic natural product. While its precursor, 4-methylsalicylic acid, is a known fungal and bacterial secondary metabolite, the natural occurrence and the specific enzymatic machinery responsible for the methylation of 4-methylsalicylic acid to its corresponding methyl ester are not extensively documented in scientific literature. This guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding the natural distribution of this compound and to propose a putative biosynthetic pathway based on established biochemical principles. By highlighting these knowledge gaps, this document serves as a call to action for further research into this intriguing molecule, which may hold untapped potential in pharmacology and chemical ecology.

Part 1: Natural Occurrence - A Tale of Scarcity

The known natural sources of this compound are sparse, suggesting a specialized biological role. Unlike its ubiquitous isomer, methyl salicylate, which is found across the plant kingdom, this compound has a more restricted distribution. The primary precursor, 4-methylsalicylic acid, is more commonly reported, particularly in fungi and bacteria.

Known Occurrences of 4-Methylsalicylic Acid:

| Kingdom | Phylum/Division | Species (Example) | Reference(s) |

| Fungi | Ascomycota | Penicillium species | [1] |

| Bacteria | Actinobacteria | Streptomyces species |

The biosynthesis of 4-methylsalicylic acid in these microorganisms is typically achieved via a polyketide synthase (PKS) pathway. Fungal 6-methylsalicylic acid synthase (6-MSAS) is a well-characterized example of a PKS that produces a similar compound, 6-methylsalicylic acid, from acetyl-CoA and malonyl-CoA.[1] It is plausible that a similar enzymatic logic governs the formation of 4-methylsalicylic acid in other microorganisms.

Part 2: Biosynthesis - A Proposed Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated in any organism. However, based on the known biosynthesis of its precursor, 4-methylsalicylic acid, and the common mechanisms of ester formation in biological systems, a putative pathway can be proposed. The biosynthesis can be conceptually divided into two key stages: the formation of the 4-methylsalicylic acid backbone and the subsequent methylation of the carboxylic acid group.

Stage 1: Formation of 4-Methylsalicylic Acid via the Polyketide Pathway

The carbon skeleton of 4-methylsalicylic acid is likely assembled by a Type I polyketide synthase (PKS). This multifunctional enzyme would catalyze the iterative condensation of acetyl-CoA with malonyl-CoA units, followed by reduction, dehydration, and cyclization/aromatization steps.

The proposed sequence of events is as follows:

-

Starter Unit Loading: An acetyl-CoA molecule serves as the starter unit and is loaded onto the acyl carrier protein (ACP) domain of the PKS.

-

Chain Elongation: Three successive additions of malonyl-CoA extend the polyketide chain.

-

Reductive Steps: Ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS would selectively reduce specific keto groups.

-

Cyclization and Aromatization: A final thioesterase (TE) or product template (PT) domain would catalyze the release and cyclization of the polyketide chain to form the aromatic 4-methylsalicylic acid.

Caption: Proposed polyketide pathway for the biosynthesis of 4-methylsalicylic acid.

Stage 2: Enzymatic Methylation of 4-Methylsalicylic Acid

The final step in the biosynthesis of this compound is the methylation of the carboxylic acid group of 4-methylsalicylic acid. This reaction is catalyzed by a methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

While a specific "4-methylsalicylate methyltransferase" has not been characterized, this type of reaction is common in natural product biosynthesis. The enzyme would belong to the family of O-methyltransferases.

Caption: Proposed enzymatic methylation of 4-methylsalicylic acid to form this compound.

Part 3: Experimental Protocols - A Framework for Discovery

Given the dearth of specific protocols for this compound, this section provides a generalized, adaptable workflow for the heterologous expression of a candidate methyltransferase and subsequent enzymatic assay. This protocol is based on established methods for characterizing similar enzymes involved in natural product biosynthesis.

Workflow for Characterization of a Putative 4-Methylsalicylate Methyltransferase:

Caption: Experimental workflow for the characterization of a putative 4-methylsalicylate methyltransferase.

Detailed Protocol for Enzymatic Assay:

Objective: To determine the activity of a purified putative 4-methylsalicylate methyltransferase.

Materials:

-

Purified His-tagged putative methyltransferase

-

4-Methylsalicylic acid (substrate)

-

S-Adenosyl-L-methionine (SAM) (co-substrate)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Methanol (for quenching)

-

Microcentrifuge tubes

-

Incubator/water bath

-

HPLC-MS/MS system

Methodology:

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture on ice:

-

50 mM Tris-HCl (pH 7.5)

-

1 mM DTT

-

1 mM 4-methylsalicylic acid (dissolved in a minimal amount of DMSO and diluted in buffer)

-

1 mM SAM

-

5 µg of purified enzyme

-

Nuclease-free water to a final volume of 100 µL.

-

-

Prepare a negative control reaction without the enzyme and another without the 4-methylsalicylic acid substrate.

-

-

Incubation:

-

Incubate the reaction mixtures at 30°C for 1 hour.

-

-

Reaction Quenching:

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

Vortex briefly and centrifuge at high speed for 10 minutes to pellet the precipitated protein.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant to an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Inject the sample into an HPLC-MS/MS system.

-

Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid).

-

Monitor for the expected mass-to-charge ratio (m/z) of this compound in both full scan and selected reaction monitoring (SRM) modes.

-

Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

-

Conclusion and Future Directions

The natural occurrence and biosynthesis of this compound represent a significant knowledge gap in the field of natural product chemistry. While the biosynthesis of its precursor, 4-methylsalicylic acid, is understood to follow a polyketide pathway, the specific enzymes and the prevalence of the final methylated product in nature remain to be discovered. The proposed biosynthetic pathway and experimental framework provided in this guide are intended to serve as a foundation for future research. The identification and characterization of the putative 4-methylsalicylate methyltransferase and the screening of a wider range of organisms for the presence of this compound will be crucial steps in unraveling the biological significance of this rare natural ester. Such studies could reveal novel enzymatic functions and potentially lead to the discovery of new bioactive molecules.

References

Navigating the Toxicological Landscape of Methyl 4-methylsalicylate: A Data Gap Analysis and Proposed Assessment Strategy

Abstract

Methyl 4-methylsalicylate, a distinct chemical entity from its well-studied isomer methyl salicylate, presents a notable data gap in the field of toxicology. This technical guide provides a comprehensive analysis of the current state of knowledge regarding the toxicological profile of this compound. Given the scarcity of direct empirical data, this document pioneers a robust toxicological assessment strategy rooted in the principles of read-across from structurally related compounds, primarily cresols. We delve into the known toxicological profiles of these analogues to construct a presumptive hazard profile for this compound. Furthermore, this guide outlines a tiered, evidence-based testing strategy, incorporating modern in-vitro methodologies, to systematically address the existing data deficiencies. This document is intended to serve as a critical resource for researchers, toxicologists, and drug development professionals tasked with evaluating the safety of this compound.

Introduction: The Isomeric Distinction and the Data Void

This compound (CAS No. 552-94-3) is the methyl ester of 4-methylsalicylic acid. It is crucial to distinguish it from its isomer, methyl 2-hydroxybenzoate, commonly known as methyl salicylate or oil of wintergreen. This structural difference, specifically the position of the methyl group on the benzene ring, is anticipated to significantly influence its metabolic fate and, consequently, its toxicological profile.

While methyl salicylate has been extensively studied, with a well-documented toxicological profile, this compound remains in a state of relative obscurity within the scientific literature. A pivotal study has indicated that this compound, unlike methyl salicylate, is not readily metabolized to salicylic acid.[1] This fundamental metabolic divergence underscores the inadequacy of directly extrapolating toxicity data from methyl salicylate to its 4-methyl isomer. The absence of a comprehensive toxicological dossier for this compound necessitates a structured approach to hazard identification and risk assessment.

Known Chemical and Metabolic Profile of this compound

Information directly pertaining to the toxicological properties of this compound is exceptionally limited. The primary available insight relates to its metabolic pathway.

Chemical Identity

| Property | Value |

| IUPAC Name | methyl 4-methyl-2-hydroxybenzoate |

| Synonyms | Methyl cresotinate, 4-Methylsalicylic acid methyl ester |

| CAS Number | 552-94-3 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Structure |

Metabolic Fate: A Key Differentiator

In vitro studies using human liver S9 fractions have demonstrated that this compound yields only trace amounts of salicylic acid upon incubation.[1] This suggests that the ester hydrolysis, a primary metabolic pathway for methyl salicylate leading to systemic salicylate exposure, is significantly hindered in this compound. The presence of the methyl group at the para-position to the hydroxyl group likely sterically or electronically influences the esterase activity.

The expected metabolic pathway would likely involve other phase I and phase II reactions on the aromatic ring and the ester moiety, though specific data is lacking. The potential metabolites, therefore, would be derivatives of 4-methylsalicylic acid and not salicylic acid.

A Read-Across Approach to Preliminary Hazard Assessment

In the absence of direct toxicity data, a read-across approach from structurally similar compounds is a scientifically valid starting point for a preliminary hazard assessment. Given the structure of this compound, the cresols (methylphenols) are identified as a relevant class of analogues. Cresols share the methyl-substituted phenolic ring structure, and their toxicological profiles are more extensively characterized.

Toxicological Profile of Cresols (o-, m-, and p-cresol)

Cresols are known to be corrosive and can cause severe damage upon direct contact with skin and mucous membranes.[2][3] Systemic effects following exposure have also been documented.

| Toxicological Endpoint | Summary of Findings for Cresols |

| Acute Toxicity | Fatalities have been reported following ingestion and dermal exposure.[3] Oral LD50 values in rats vary by isomer, ranging from 207 to 242 mg/kg bw for m- and p-cresol, respectively.[4] Dermal LD50 values in rats are in the range of 620 to 1100 mg/kg bw.[4] |

| Skin and Eye Irritation | Cresols are severely irritating and corrosive to the skin and eyes.[2] |

| Respiratory Irritation | Inhalation of cresol vapors can cause respiratory irritation.[3] |

| Systemic Toxicity | The nervous system, kidneys, liver, and cardiovascular system are target organs for cresol toxicity.[2][3] Neurological signs such as hypoactivity, salivation, and tremors have been observed in animal studies.[2] |

| Genotoxicity | The genotoxic potential of cresols is not well-established, with inadequate data for a definitive conclusion. |

| Carcinogenicity | The EPA has classified cresols as possible human carcinogens (Group C) based on limited animal data.[2] |

| Reproductive and Developmental Toxicity | Some studies in animals have shown reproductive effects, including uterine atrophy and lengthened estrus cycles at high doses.[5] Developmental toxicity studies have reported mortality in pregnant animals at high doses.[3] |

Expert Insight: The corrosive nature of cresols is a significant hazard. While this compound is an ester and may be less reactive than the free phenols of cresols, the potential for local irritation and systemic toxicity based on the shared methyl-phenolic structure warrants careful consideration. The primary difference will lie in the toxicokinetics, with the ester group of this compound influencing its absorption and metabolism.

Proposed Tiered Testing Strategy for this compound

To address the significant data gaps for this compound, a tiered testing strategy is proposed, prioritizing in vitro and in chemico methods to minimize animal testing, in line with the 3Rs principles (Replacement, Reduction, and Refinement).

Tier 1: In Vitro and In Chemico Assessment

This initial tier focuses on key toxicological endpoints that can be reliably assessed using non-animal methods.

The potential for skin sensitization is a critical endpoint for any new chemical, particularly those with potential dermal exposure. A defined approach incorporating multiple key events of the skin sensitization Adverse Outcome Pathway (AOP) is recommended.

-

Key Event 1: Covalent Binding to Proteins.

-

Methodology: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C).

-

Protocol:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Incubate the test chemical with synthetic peptides containing either cysteine or lysine for 24 hours.

-

Quantify the depletion of the peptides using high-performance liquid chromatography (HPLC) with UV detection.

-

Calculate the percentage of peptide depletion and classify the substance based on the mean depletion score.

-

-

-

Key Event 2: Keratinocyte Activation.

-

Methodology: KeratinoSens™ Assay (OECD TG 442D).

-

Protocol:

-

Culture the KeratinoSens™ cell line (immortalized human keratinocytes containing a luciferase gene under the control of the antioxidant response element).

-

Expose the cells to a range of concentrations of this compound for 48 hours.

-

Measure luciferase activity and cell viability.

-

Determine the concentration at which a statistically significant 1.5-fold induction of luciferase activity is observed (EC1.5) and the maximum fold induction.

-

-

-

Key Event 3: Dendritic Cell Activation.

-

Methodology: human Cell Line Activation Test (h-CLAT) (OECD TG 442E).

-

Protocol:

-

Culture THP-1 cells (a human monocytic leukemia cell line).

-

Expose the cells to various concentrations of this compound for 24 hours.

-

Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

-

Analyze the expression of these cell surface markers using flow cytometry.

-

Determine the concentration at which a 150% (for CD86) or 200% (for CD54) increase in expression is observed (EC150 and EC200, respectively).

-

-

A battery of in vitro tests is recommended to assess the genotoxic potential.

-

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471): To detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): To detect clastogenic and aneugenic effects.

-

Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD TG 492): For eye irritation potential.

-

Reconstructed human Epidermis (RhE) test method (OECD TG 439): For skin irritation potential.

Tier 2: In Vivo Assessment (if warranted)

Progression to in vivo testing should be scientifically justified based on the results of Tier 1 and the intended use and exposure scenarios for this compound.

-

Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423): To determine the acute oral toxicity.

-

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407): To identify potential target organs for toxicity following sub-acute exposure.

-

Local Lymph Node Assay (LLNA) (OECD TG 429): If in vitro skin sensitization results are equivocal or for potency assessment.

-

Animal Model: CBA/J mice are typically used.

-

Dose Selection: A preliminary screening is conducted to determine the highest tolerated dose that does not cause significant local irritation.

-

Treatment: A minimum of three concentrations of this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1) are applied to the dorsum of both ears of the mice for three consecutive days. A vehicle control group and a positive control group are included.

-

Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine.

-

Lymph Node Excision: Five hours after the thymidine injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Cell Proliferation Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter.

-

Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. An SI of ≥3 is considered a positive result.

Visualization of Assessment Workflows

Diagram: Tiered Testing Strategy for this compound

Caption: A proposed tiered testing workflow for this compound.

Regulatory Context and Conclusion

Currently, this compound is not explicitly regulated under major cosmetic or chemical regulations in the same manner as methyl salicylate. However, any new chemical ingredient intended for use in consumer products would require a thorough safety assessment. The strategy outlined in this guide provides a scientifically sound framework for generating the necessary data to perform such an assessment.

References

- 1. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-methylsalicylate for Researchers and Drug Development Professionals

Abstract

Methyl 4-methylsalicylate (CAS No: 4670-56-8) is an aromatic ester possessing a structural framework with significant potential in chemical synthesis and material science. As a derivative of salicylic acid, a molecule with a rich history in pharmacology, understanding the specific characteristics of its substituted analogues is crucial for innovation. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, a detailed, field-proven protocol for its synthesis via Fischer esterification, and a thorough guide to its analytical characterization. Furthermore, it explores its established application as a fragrance ingredient and discusses potential research avenues based on its structural similarity to pharmacologically active salicylates.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of scientific research. This compound is systematically named methyl 2-hydroxy-4-methylbenzoate. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

| Identifier | Value |

| CAS Number | 4670-56-8 |

| IUPAC Name | methyl 2-hydroxy-4-methylbenzoate |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.176 g/mol |

| InChI Key | UITFCFWKYAOJEJ-UHFFFAOYSA-N |

Common Synonyms: The compound is also known by several other names in literature and commercial listings, including:

-

Methyl-4-methylsalicylate

-

4-Methylsalicylic acid methyl ester

-

Benzoic acid, 2-hydroxy-4-methyl-, methyl ester

-

Methyl m-cresotate

-

2-Hydroxy-4-methylbenzoic acid methyl ester

A Technical Guide to the Research Applications of Salicylate Esters: Focusing on Methyl Salicylate

A Note on the Subject Compound: This guide was initially scoped to focus on Methyl 4-methylsalicylate (CAS No. 4670-56-8). However, a comprehensive literature review reveals that research on this specific isomer is sparse, with its primary documented application being in the fragrance industry[1]. There is a notable absence of in-depth pharmacological, biological, or therapeutic studies required to construct a technical guide for drug development professionals.

In contrast, its close structural isomer, Methyl Salicylate (Methyl 2-hydroxybenzoate, CAS No. 119-36-8), is the subject of extensive research with a well-documented profile of biological activity and diverse applications. Therefore, to fulfill the spirit and technical depth of the original request, this guide has been pivoted to focus on the rich research landscape of Methyl Salicylate. This will provide a more valuable and actionable resource for researchers and scientists in the field.

Introduction to Methyl Salicylate (Oil of Wintergreen)

Methyl Salicylate is an organic ester naturally produced by a variety of plants, particularly wintergreens[2][3]. It is a colorless to reddish, viscous liquid renowned for its characteristic sweet, minty aroma[4][5]. Synthetically, it is produced on a large scale through the acid-catalyzed Fischer esterification of salicylic acid with methanol[6][7].

Beyond its traditional use as a flavoring agent and fragrance, Methyl Salicylate is a significant molecule in pharmacology and chemical synthesis[2][6][8]. Its utility as a topical analgesic is well-established, but its roles as a chemical intermediate, a plant signaling molecule, and a subject for advanced drug delivery systems present expanding frontiers for research and development[8][9][10][11]. This guide provides an in-depth exploration of its mechanisms, applications, and the experimental protocols central to its study.

Physicochemical Properties and Synthesis

A thorough understanding of Methyl Salicylate's properties is fundamental to its application in research and formulation.

| Property | Value | Reference |

| CAS Number | 119-36-8 | [5] |

| Molecular Formula | C₈H₈O₃ | [5] |

| Molecular Weight | 152.15 g/mol | [5] |

| Appearance | Colorless, yellowish, or reddish oily liquid | [4][5] |

| Odor | Characteristic sweet, wintergreen scent | [4] |

| Boiling Point | 220-224 °C | [12] |

| Melting Point | -8 to -7 °C | [12] |

| Density | ~1.174 g/mL at 25 °C | [5][12] |

| Solubility | Sparingly soluble in water; miscible with ethanol, ether, and oils | [12] |

Synthesis via Fischer Esterification

The standard laboratory and industrial synthesis of Methyl Salicylate is the Fischer esterification. This acid-catalyzed reaction involves heating salicylic acid with an excess of methanol to drive the equilibrium toward the ester product[13][14].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid (e.g., 5.0 g) in an excess of methanol (e.g., 60 mL)[7].

-

Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 4.0 mL) to the mixture[7][14]. The acid protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic.

-

Reflux: Heat the mixture to reflux (approximately 80-100°C) and maintain for several hours (e.g., 5-20 hours, depending on scale) to allow the reaction to proceed to completion[7][15].

-

Work-up and Neutralization: After cooling, pour the reaction mixture into a separatory funnel containing water. Extract the product with an organic solvent like dichloromethane[7]. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid[2][15]. Continue washing until the aqueous layer is neutral or slightly basic.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent using a rotary evaporator[7]. The crude product can be further purified by vacuum distillation to yield pure Methyl Salicylate[15].

References

- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biotreks.org [biotreks.org]

- 4. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CA2232351A1 - Methyl salicylate replacement compositions and methods for preparing and using same - Google Patents [patents.google.com]

- 7. Methyl salicylate synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. sciencemadness.org [sciencemadness.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]

Methyl 4-Methylsalicylate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Methyl 4-methylsalicylate is a readily accessible aromatic compound whose strategic placement of functional groups—a phenolic hydroxyl, a methyl ester, and a tolyl methyl group—renders it a highly versatile and valuable precursor in organic synthesis. This guide elucidates the core reactivity of this molecule and demonstrates its application in the synthesis of complex targets. We will explore key transformations including O-alkylation, ester hydrolysis, decarboxylation, and electrophilic aromatic substitution, providing both mechanistic insights and field-proven protocols. Through practical case studies, this document will illustrate how the inherent chemical logic of this compound can be leveraged to construct valuable intermediates, such as meta-cresol derivatives and precursors to natural products like atranol, underscoring its significance for professionals in chemical research and drug development.

Introduction to this compound: Structure and Synthetic Potential

This compound, systematically named methyl 2-hydroxy-4-methylbenzoate, is a disubstituted derivative of the common flavoring and pharmaceutical agent, methyl salicylate.[1] Its utility as a synthetic precursor stems from the orthogonal reactivity of its three primary functional moieties, which can be addressed selectively under different reaction conditions.

Chemical Structure and Properties

The molecule's power lies in the interplay of its substituents on the benzene ring:

-

Phenolic Hydroxyl (-OH): A nucleophilic center, susceptible to O-alkylation and O-acylation. It is a powerful ortho-, para-directing group in electrophilic aromatic substitution (EAS), strongly activating the ring.[2]

-

Methyl Ester (-COOCH₃): Can be hydrolyzed to a carboxylic acid, which is a key handle for decarboxylation or amide bond formation. This group acts as a deactivating meta-director in EAS.[2]

-

Aromatic Methyl (-CH₃): A weakly activating ortho-, para-director that offers a site for benzylic functionalization under radical conditions.

This combination allows for a sequence of reactions that can build molecular complexity in a controlled manner. The industrial synthesis of salicylates typically involves the Kolbe-Schmitt reaction followed by esterification, making the 4-methyl variant an accessible starting material.[3][4]

Caption: Key reactive sites on the this compound scaffold.

Core Synthetic Transformations

The strategic value of this compound is realized through a series of fundamental organic reactions that modify its core structure.

O-Alkylation of the Phenolic Hydroxyl

Modification of the phenolic hydroxyl group is often a primary step in a synthetic sequence. The Williamson ether synthesis is a robust and high-yielding method for this transformation.

Causality Behind Experimental Choices: The choice of a moderately weak base, such as potassium carbonate (K₂CO₃), is critical. Stronger bases like sodium hydroxide could concurrently catalyze the hydrolysis of the adjacent methyl ester, a competing reaction that would reduce the yield of the desired O-alkylated product.[5][6] The reaction is typically run in a polar aprotic solvent like acetone or DMF to ensure solubility of the reactants and facilitate the Sₙ2 reaction.

References

- 1. Methyl Salicylate: Synthesis, Composition, Applications, and Storage Insights_Chemicalbook [chemicalbook.com]

- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 3. phytochemia.com [phytochemia.com]

- 4. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]

- 5. Environmentally Benign Synthetic Protocol for O-Alkylation of <i>β</i>-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [file.scirp.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Protocol for the purification of Methyl 4-methylsalicylate by recrystallization

An Application Note and Protocol for the Purification of Methyl 4-methylsalicylate by Recrystallization

Introduction: The Imperative for Purity in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yield, and the introduction of potentially toxic components into the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1][2][3] This application note provides a detailed, field-proven protocol for the purification of this compound, grounded in the fundamental principles of crystallization science. It is designed for researchers, chemists, and process development scientists seeking to achieve high purity standards in their work.

Compound Profile and Impurity Analysis

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of a successful purification strategy.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.176 g/mol | [4] |